BenchChemオンラインストアへようこそ!

9-Oxo-5,6,7,8,8a,9-hexahydroacridine-3-carboxylic acid

USP7 inhibitor synthesis acridine intermediate POCl₃ chlorination

9-Oxo-5,6,7,8,8a,9-hexahydroacridine-3-carboxylic acid (CAS 1314749-35-3) is a partially saturated tricyclic acridine derivative with the molecular formula C14H13NO3 and a molecular weight of 243.26 g/mol. The compound is classified commercially as a synthetic intermediate (中间体) and is supplied at purities of 95%–98% by multiple vendors including Fujifilm Wako, ChemAny (凯曼尼), CymitQuimica, and Bio-Fount.

Molecular Formula C14H13NO3
Molecular Weight 243.26 g/mol
CAS No. 1314749-35-3
Cat. No. B1412285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Oxo-5,6,7,8,8a,9-hexahydroacridine-3-carboxylic acid
CAS1314749-35-3
Molecular FormulaC14H13NO3
Molecular Weight243.26 g/mol
Structural Identifiers
SMILESC1CCC2=NC3=C(C=CC(=C3)C(=O)O)C(=O)C2C1
InChIInChI=1S/C14H13NO3/c16-13-9-3-1-2-4-11(9)15-12-7-8(14(17)18)5-6-10(12)13/h5-7,9H,1-4H2,(H,17,18)
InChIKeyVFEWKGFNLIRGJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Oxo-5,6,7,8,8a,9-hexahydroacridine-3-carboxylic acid (CAS 1314749-35-3) – Compound Identity and Procurement Baseline


9-Oxo-5,6,7,8,8a,9-hexahydroacridine-3-carboxylic acid (CAS 1314749-35-3) is a partially saturated tricyclic acridine derivative with the molecular formula C14H13NO3 and a molecular weight of 243.26 g/mol . The compound is classified commercially as a synthetic intermediate (中间体) and is supplied at purities of 95%–98% by multiple vendors including Fujifilm Wako, ChemAny (凯曼尼), CymitQuimica, and Bio-Fount [1]. Its predicted physicochemical properties include a boiling point of 466.7 ± 45.0 °C and a density of 1.38 ± 0.1 g/cm³ . The compound serves as a key building block in the synthesis of 9-chloro-5,6,7,8-tetrahydroacridine-3-carboxylic acid derivatives, which are advanced intermediates for ubiquitin-specific protease 7 (USP7) inhibitor programs .

Why Generic Acridine-3-carboxylic Acids Cannot Substitute for 9-Oxo-5,6,7,8,8a,9-hexahydroacridine-3-carboxylic Acid in USP7-Directed Synthesis


The defined saturation pattern at positions 5,6,7,8,8a,9 of the acridine core is structurally non-interchangeable with fully aromatic acridine-3-carboxylic acids or alternative tetrahydroacridine regioisomers. In the patent-established synthetic route to USP7 inhibitor intermediates, 9-oxo-5,6,7,8,9,10-hexahydroacridine-3-carboxylic acid (VIa) – which is structurally congruent with CAS 1314749-35-3 – undergoes POCl₃-mediated chlorination to yield 9-chloro-5,6,7,8-tetrahydroacridine-3-carboxylic acid in 88% yield . Substituting a fully aromatic acridine-3-carboxylic acid (e.g., CAS 53473-36-2) would eliminate the requisite reactivity at C9 and produce a different heterocyclic scaffold, fundamentally altering downstream amidation chemistry [1]. Similarly, 9-oxo-5,6,7,8,9,10-hexahydroacridine-1-carboxylic acid regioisomers place the carboxyl group at position 1 rather than position 3, producing geometric isomers with divergent hydrogen-bonding vectors that are incompatible with the USP7 catalytic cysteine binding pocket targeted by the final amidoacridine inhibitors [1]. The precise (8a,9) stereochemical designation further distinguishes this compound from its (9,10) nomenclature variant, a distinction relevant to chiral resolution in enantioselective tetrahydroacridine syntheses [2].

Quantitative Procurement Evidence: 9-Oxo-5,6,7,8,8a,9-hexahydroacridine-3-carboxylic Acid vs. Structural Analogs


Synthetic Yield in USP7 Intermediate Production: 9-Oxo-Hexahydroacridine-3-carboxylic Acid vs. Alternative Acridine Precursors

In the patent-reported synthetic route, 9-oxo-5,6,7,8,9,10-hexahydroacridine-3-carboxylic acid (VIa), structurally consistent with CAS 1314749-35-3, is converted to 9-chloro-5,6,7,8-tetrahydroacridine-3-carboxylic acid in 88% isolated yield under POCl₃ conditions at 100 °C for 1 hour . By contrast, the fully aromatic acridine-3-carboxylic acid (CAS 53473-36-2) does not undergo analogous C9 chlorination because the aromatic C9 position lacks the requisite enaminone reactivity present in the hexahydro system [1]. The 3-carboxylic acid regioisomer placement is essential: the 1-carboxylate regioisomer (methyl 9-oxo-5,6,7,8,9,10-hexahydroacridine-1-carboxylate, CAS 1446262-50-5) would direct amide coupling to a different vector, producing final compounds incapable of engaging the USP7 active-site cysteine [1].

USP7 inhibitor synthesis acridine intermediate POCl₃ chlorination

Regioisomeric Specificity: 3-Carboxylic Acid vs. 1-Carboxylate Hexahydroacridine Derivatives in Downstream USP7 Inhibitor Architecture

The USP7 inhibitor patent series (EP2357176A1) exclusively describes amidoacridine final compounds derived from the 3-carboxylic acid scaffold, with the amide bond vector oriented to target the catalytic cysteine residue of USP7 [1]. The 1-carboxylate regioisomer, methyl 9-oxo-5,6,7,8,9,10-hexahydroacridine-1-carboxylate (CAS 1446262-50-5), places the carboxyl-derived functionality at position 1 of the acridine ring rather than position 3 . Molecular modeling indicates that this positional shift would misalign the amide substituent relative to the USP7 active-site cysteine by approximately 4–5 Å, abolishing covalent engagement [1]. No USP7 inhibitory activity has been reported for any 1-substituted hexahydroacridine derivative in the patent literature.

regioisomer specificity USP7 catalytic cysteine structure-activity relationship

Vendor Purity Specifications and Procurement Availability: Cross-Vendor Comparison

Commercially, CAS 1314749-35-3 is available from multiple vendors with documented purity specifications. ChemicalBook lists the product with 98% purity, classified as a synthetic intermediate sourced from Shaanxi . ChemAny (凯曼尼) supplies the compound under product code CM493612 at 95% purity [1]. Fujifilm Wako distributes the compound sourced from MATRIX SCIENTIFIC with room-temperature storage conditions . CymitQuimica (Biosynth brand) lists the product at minimum 95% purity, though all listed package sizes (250 mg, 500 mg, 1 g, 5 g, 10 g) are currently marked as discontinued, indicating supply constraints . In comparison, the 1-carboxylate regioisomer (CAS 1446262-50-5) and fully aromatic acridine-3-carboxylic acid (CAS 53473-36-2) are more broadly available from major suppliers including Sigma-Aldrich, but lack the specific hexahydro saturation pattern and 3-carboxylic acid positioning required for USP7 inhibitor synthesis [2].

purity specification vendor comparison procurement availability

Spectroscopic Characterization: 1H NMR Identity Confirmation for Quality Control

The compound has been characterized by 1H NMR spectroscopy as part of its documented synthetic preparation. The reported 1H NMR spectrum (300 MHz, DMSO-d₆) shows diagnostic signals at δ 13.27 (s, 1H, COOH), δ 11.54 (s, 1H, NH), δ 8.14–8.11 (d, 2H, J = 8.4 Hz, aromatic H), δ 7.72–7.70 (m, 1H, aromatic H), δ 2.72 (m, 2H), δ 2.44 (m, 2H), and δ 1.76–1.72 (m, 4H) . Mass spectrometry confirms the molecular ion at m/z 243.8 (M+H)⁺, consistent with the calculated mass of 243.09 for C14H13NO3 . In contrast, the fully aromatic acridine-3-carboxylic acid (CAS 53473-36-2) lacks the characteristic upfield methylene signals (δ 1.7–2.8) arising from the saturated hexahydro ring, providing a clear spectroscopic fingerprint for identity verification [1]. This NMR signature enables unambiguous differentiation of the target compound from aromatic analogs during incoming quality control.

1H NMR characterization quality control structural confirmation

Validated Application Scenarios for 9-Oxo-5,6,7,8,8a,9-hexahydroacridine-3-carboxylic Acid (CAS 1314749-35-3)


USP7 Inhibitor Medicinal Chemistry: Synthesis of 9-Chloro-tetrahydroacridine-3-carboxylic Acid Key Intermediate

The primary documented application of CAS 1314749-35-3 is as the immediate precursor to 9-chloro-5,6,7,8-tetrahydroacridine-3-carboxylic acid, the key intermediate in the EP2357176A1 patent series on selective USP7 inhibitors . The established protocol (POCl₃, 100 °C, 1 h) delivers 88% yield of the 9-chloro derivative, which is subsequently elaborated via amide coupling with diverse amine side chains to generate amidoacridine USP7 inhibitors . USP7 (HAUSP) is a validated oncology target that regulates p53/MDM2, PTEN, and FOXO protein stability; selective USP7 inhibitors have demonstrated antitumor activity in vitro and in vivo . Procurement of CAS 1314749-35-3 enables access to this entire inhibitor chemotype.

Structure-Activity Relationship (SAR) Exploration of Acridine-Based Deubiquitinase Inhibitors

Beyond the specific EP2357176A1 series, the 3-carboxylic acid hexahydroacridine scaffold serves as a versatile SAR starting point for exploring acridine-based deubiquitinase (DUB) inhibitors. The carboxylic acid handle enables diversification through amide coupling with structurally varied amine building blocks, while the hexahydro saturation pattern modulates both the electronic properties of the acridine ring and the conformational flexibility of the tricyclic system . The 3-position regiochemistry is critical: the 1-carboxylate regioisomer (CAS 1446262-50-5) produces compounds with a fundamentally different vector of substitution that is incompatible with the USP7 binding pocket .

Quality-Controlled Intermediate Supply for Multi-Step Academic or Industrial Synthesis Programs

For research groups executing the multi-step synthesis of amidoacridine USP7 inhibitors, sourcing CAS 1314749-35-3 as a pre-formed intermediate at 95–98% purity bypasses the initial cyclocondensation step (2-aminoterephthalic acid + cyclohexanone in diphenyl ether at 250 °C) . This reduces in-house synthetic burden and eliminates variability associated with the high-temperature condensation reaction. Identity verification of incoming material is enabled by the published 1H NMR spectrum, with the characteristic methylene envelope at δ 1.72–2.72 serving as a definitive spectroscopic marker distinguishing the hexahydro compound from aromatic acridine-3-carboxylic acid contaminants . The compound is stable under room-temperature storage conditions .

Acridone and Acridine Scaffold Diversification for Probe Discovery

Although direct bioactivity data for CAS 1314749-35-3 itself is limited in the public domain, the broader acridine/acridone pharmacophore is privileged in medicinal chemistry with applications spanning DNA intercalation, topoisomerase inhibition, P-glycoprotein modulation, and kinase inhibition [1]. The compound's partially saturated hexahydro framework distinguishes it from fully aromatic acridines (e.g., acridine-3-carboxylic acid) by altering DNA intercalation geometry, redox potential, and metabolic stability [1]. Research groups engaged in acridine scaffold diversification for probe or lead discovery may evaluate this compound as a functionalized entry point that combines the acridone-like 9-oxo pharmacophore with a carboxylic acid diversification handle at the 3-position, a substitution pattern that is not readily accessible through direct functionalization of the parent acridone scaffold.

Quote Request

Request a Quote for 9-Oxo-5,6,7,8,8a,9-hexahydroacridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.